molecular formula C16H15ClO2 B404232 4-(1-Methylethyl)phenyl 2-chlorobenzoate

4-(1-Methylethyl)phenyl 2-chlorobenzoate

Cat. No.: B404232
M. Wt: 274.74g/mol
InChI Key: NHSASFQERZBVOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Methylethyl)phenyl 2-chlorobenzoate is a chemical ester of 2-chlorobenzoic acid, offered as a high-purity reference standard for research and development. This compound is of significant interest in chemical synthesis and materials science, particularly for studying the structural properties and crystallography of aromatic esters. Research on analogous compounds, such as 4-methylphenyl benzoate, shows that similar esters often feature a dihedral angle between the phenyl and benzene rings of approximately 60°, which influences their crystalline packing and material properties . The 2-chlorobenzoate moiety is a key structural feature. Its parent compound, 2-chlorobenzoic acid, has a molecular weight of 156.566 g/mol and is known to be a metabolite in the degradation pathways of various environmental contaminants . This ester is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H15ClO2

Molecular Weight

274.74g/mol

IUPAC Name

(4-propan-2-ylphenyl) 2-chlorobenzoate

InChI

InChI=1S/C16H15ClO2/c1-11(2)12-7-9-13(10-8-12)19-16(18)14-5-3-4-6-15(14)17/h3-11H,1-2H3

InChI Key

NHSASFQERZBVOM-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Cl

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

Advanced Synthetic Methodologies and Reaction Pathways

Classical and Contemporary Esterification Strategies for 4-(1-Methylethyl)phenyl 2-chlorobenzoate (B514982)

The synthesis of this specific phenyl benzoate (B1203000) ester can be achieved through several fundamental esterification reactions, each with its own set of advantages and challenges, particularly concerning the sterically hindered nature of the phenolic reactant.

The Fischer-Speier esterification is a classic acid-catalyzed reaction involving a carboxylic acid and an alcohol, which in this case would be 2-chlorobenzoic acid and 4-isopropylphenol (B134273). organic-chemistry.org The reaction is an equilibrium process, and to achieve a high yield of the desired ester, the equilibrium must be shifted towards the products. organic-chemistry.orgmasterorganicchemistry.com This is typically accomplished by using an excess of one reactant or by removing water as it is formed, for instance, through azeotropic distillation with a Dean-Stark apparatus. organic-chemistry.org

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄, p-TsOH), which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.orgmasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl group to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester. organic-chemistry.org

However, the presence of the bulky isopropyl group on the phenol (B47542) (a hindered phenol) can significantly slow down the rate of reaction due to steric hindrance. This makes the nucleophilic attack by the phenolic oxygen on the protonated carboxylic acid less favorable. To overcome this, modified Fischer esterification conditions may be employed, such as using higher temperatures, longer reaction times, or more potent catalytic systems. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate such reactions, often leading to higher yields in significantly reduced times by allowing for rapid heating in sealed vessels above the solvent's boiling point. usm.myresearchgate.net

Table 1: Typical Reagents for Fischer Esterification

Reactant/ReagentFunctionExample
Carboxylic AcidAcyl Group Source2-chlorobenzoic acid
PhenolNucleophile4-isopropylphenol
Acid CatalystActivates Carboxylic AcidSulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH)
SolventReaction MediumToluene (for azeotropic water removal)

A more reactive and often higher-yielding alternative to Fischer esterification for hindered phenols is the condensation of a phenol with an acyl chloride. This method, known as the Schotten-Baumann reaction, involves reacting 4-isopropylphenol with 2-chlorobenzoyl chloride. wikipedia.orgquora.com The reaction is typically performed in the presence of a base, such as aqueous sodium hydroxide (B78521) or pyridine, in a two-phase solvent system. wikipedia.orgbyjus.com

The mechanism proceeds via nucleophilic acyl substitution. The highly electrophilic carbon of the acyl chloride is readily attacked by the phenoxide ion, which is formed in situ by the deprotonation of 4-isopropylphenol by the base. The resulting tetrahedral intermediate rapidly collapses, expelling the chloride ion and forming the ester. The base plays a crucial dual role: it deprotonates the phenol to create a more potent nucleophile and neutralizes the hydrochloric acid (HCl) byproduct, preventing it from protonating the starting materials or product and driving the reaction to completion. byjus.comtestbook.com Pyridine can be particularly effective as it may form a highly reactive acylpyridinium salt intermediate. pw.live

Table 2: Components of the Schotten-Baumann Reaction

ComponentRoleSpecific Compound
Acyl ChlorideElectrophile2-chlorobenzoyl chloride
PhenolNucleophile Precursor4-isopropylphenol
BaseCatalyst & Acid ScavengerSodium Hydroxide (NaOH), Pyridine
Solvent SystemReaction MediumWater/Dichloromethane

Transesterification is another equilibrium-controlled process where the alkoxy group of an ester is exchanged with another alcohol. To synthesize 4-(1-Methylethyl)phenyl 2-chlorobenzoate, one could react a simple ester of 2-chlorobenzoic acid, such as methyl 2-chlorobenzoate, with 4-isopropylphenol. This reaction can be catalyzed by either acids or bases.

The development of efficient catalysts is key to optimizing transesterification. For the reaction of aryl esters with phenols, which can be challenging, earth-abundant alkali metal species like potassium carbonate (K₂CO₃) have been shown to be effective heterogeneous catalysts. These systems offer environmental and practical advantages due to the ease of catalyst separation and reuse. The reaction proceeds by activating the C(acyl)-O bond, facilitating its cleavage and replacement by the incoming phenoxy group. Optimization involves tailoring parameters such as catalyst concentration, temperature, and reaction time to maximize yield.

Chemo- and Regioselective Synthesis of Substituted Phenyl Benzoates

Advanced synthetic methods offer precise control over the placement of functional groups on aromatic rings, which is essential for constructing complex molecules. These strategies are particularly valuable for creating specifically substituted phenyl benzoates where traditional methods might fail or produce mixtures of isomers.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The method relies on the presence of a "directing metalation group" (DMG) on the aromatic substrate. This group, typically containing a heteroatom, coordinates to an organolithium reagent (like n-butyllithium), directing the deprotonation to the adjacent ortho position to form a stabilized aryllithium intermediate. wikipedia.orgorganic-chemistry.org This intermediate can then be quenched with a suitable electrophile to introduce a new substituent exclusively at that position. wikipedia.org

In the context of synthesizing substituted phenyl benzoates, one could start with an aromatic ring already bearing a DMG and then introduce the other components of the final molecule. For example, a protected 4-isopropylphenol containing a DMG could be ortho-lithiated and then reacted with an electrophilic 2-chlorobenzoyl source. Alternatively, a 2-chlorobenzoic acid derivative with a DMG could be functionalized with an isopropylphenyl group. The power of DoM lies in its ability to override the inherent electronic preferences of the aromatic ring, providing access to substitution patterns that are difficult to achieve through classical electrophilic aromatic substitution. organic-chemistry.org

Table 3: Examples of Directing Metalation Groups (DMGs)

StrengthDMG Functional Group
Strong-CONR₂, -OCONR₂, -SO₂NR₂, -OMOM
Moderate-OMe, -NR₂, -CF₃
Weak-Cl, -F, -Ph

Source: Adapted from Organic Chemistry Portal. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. These methods have also been adapted for the synthesis of esters, providing mild and functional-group-tolerant alternatives to traditional esterification.

One such approach is the palladium-catalyzed esterification of carboxylic acids with aryl halides. nagoya-u.ac.jp For the synthesis of the target compound, this would involve coupling 2-chlorobenzoic acid with an aryl iodide or bromide derivative of 4-isopropylphenol. This process typically requires a palladium catalyst, a suitable ligand (e.g., an N-heterocyclic carbene like IBnF), and a base. These reactions can tolerate sterically hindered substrates, making them suitable for this type of synthesis. nagoya-u.ac.jp

Another innovative palladium-catalyzed method is the carbonylation of aryl electrophiles using formates as a CO source. For instance, an aryl fluorosulfate (B1228806) (derived from a phenol) can be coupled with an aryl formate (B1220265) in the presence of a palladium catalyst and a phosphine (B1218219) ligand. mdpi.comnih.gov This strategy avoids the use of hazardous carbon monoxide gas and tolerates a wide range of functional groups, allowing for late-stage modifications. mdpi.com These modern coupling strategies expand the synthetic chemist's toolkit for accessing complex ester targets like this compound with high efficiency and selectivity.

Oxidative Coupling Mechanisms in Esterification

Oxidative coupling presents a more direct route to esters by forming a C-O bond between two C-H or X-H containing precursors, using a catalyst and an external oxidant. unirioja.esacs.org This approach avoids the need for pre-functionalized starting materials like organometallics or halides.

For the synthesis of this compound, this would involve the direct coupling of 4-isopropylphenol and 2-chlorobenzoic acid. The mechanism, often catalyzed by transition metals like rhodium or palladium, typically involves the C-H activation of the benzoic acid partner. unirioja.esacs.org For example, a Pd(II) catalyst can coordinate to the benzoic acid and facilitate ortho-C-H activation or carboxylate-directed C-H activation. The resulting organopalladium intermediate can then react with the phenol. The final step is a reductive elimination that forms the C-O bond of the ester and a Pd(0) species. The external oxidant (e.g., O₂, benzoquinone, or silver salts) is required to regenerate the active Pd(II) catalyst to complete the catalytic cycle. unirioja.esresearchgate.net DFT studies have been instrumental in elucidating these pathways, including the role of the oxidant, which can sometimes participate directly in the reaction beyond just being an electron acceptor. unirioja.es

Novel Synthetic Routes and Catalyst Development

Research into ester synthesis continues to yield innovative methods that leverage light, radical intermediates, or biocatalysts to achieve transformations under mild and often highly selective conditions.

Photochemical Synthesis of O-Aryl Esters

Photochemical methods offer a unique way to construct O-aryl esters, often proceeding through radical mechanisms under mild conditions. A classic example is the photo-Fries rearrangement, where an existing aryl ester is irradiated with UV light. unipv.it This process involves the homolytic cleavage of the ester C-O bond, creating a radical pair (an acyl radical and a phenoxy radical) within a solvent cage. unipv.itconicet.gov.ar While some radicals recombine to reform the starting ester, others can recombine at the ortho or para positions of the phenol ring to yield hydroxyketone isomers. unipv.it

A more direct photochemical synthesis involves the cross-dehydrogenative coupling of phenols with aldehydes. This can be achieved using visible light, often without the need for an external photocatalyst. In one such system, the phenolate (B1203915) itself acts as both a substrate and a photosensitizer, initiating a radical chain reaction that leads to the formation of the ester. rsc.org Another strategy employs photoredox catalysis, where a photocatalyst, upon light absorption, initiates single-electron transfer (SET) to activate a substrate, leading to the desired bond formation. acs.org For the target molecule, this could involve the light-induced coupling of 4-isopropylphenol and 2-chlorobenzaldehyde.

Table 2: Comparison of Photochemical Aryl Ester Reactions

Reaction Type Key Intermediate Conditions Selectivity Reference
Photo-Fries Rearrangement Acyl-phenoxy radical pair UV light (254 nm) Favors ortho/para hydroxyketones unipv.it
Cross-Dehydrogenative Coupling Acyl radical Visible light, no catalyst High for ester product rsc.org
Photoredox-Catalyzed Deprotection Radical cation Visible light, photocatalyst Chemoselective C-O cleavage acs.org

Radical-Mediated Esterification Reactions

Radical-mediated reactions provide a powerful avenue for ester synthesis, often overlapping with photochemical methods but also achievable through thermal or chemical initiation. A general strategy involves the generation of an aryl radical from an aryl halide, which is then trapped by a carboxylate.

A modern approach utilizes a thiol-free protocol where an aryl halide is activated via single-electron transfer (SET). nih.gov For instance, a photoreductant, upon excitation by light, can reduce the aryl halide (e.g., a derivative of 2-chlorobenzene) to generate an aryl radical. nih.govacs.org This radical can then be trapped by a suitable species and ultimately react with a carboxylate (from 4-isopropylphenol, after conversion to a different functional group) in a polar pathway to afford the final ester product. The key advantage of these methods is their mild conditions and tolerance for a wide range of functional groups.

Enzymatic or Biocatalytic Ester Synthesis (Chemical Mechanistic Study Only)

Biocatalysis, particularly using enzymes like lipases, offers a highly selective and environmentally benign route for ester synthesis. nih.gov These reactions proceed under mild temperature and pH conditions, avoiding harsh reagents and unwanted side reactions. The synthesis of an ester via lipase (B570770) catalysis occurs through a well-defined chemical mechanism, even though it is facilitated by a biological macromolecule. mdpi.com

The catalytic mechanism of lipase (a serine hydrolase) for esterification involves a catalytic triad (B1167595) of amino acids in its active site, typically serine (Ser), histidine (His), and aspartate (Asp). youtube.com The process can be described by the following steps:

Acyl-Enzyme Complex Formation: The serine hydroxyl group, activated by the nearby histidine and aspartate residues, acts as a nucleophile. It attacks the carbonyl carbon of the carboxylic acid (2-chlorobenzoic acid), forming a tetrahedral intermediate. nih.govyoutube.com

Intermediate Collapse: This unstable intermediate collapses, releasing a molecule of water and forming a covalent acyl-enzyme intermediate, where the 2-chlorobenzoyl group is attached to the serine residue.

Nucleophilic Attack by Alcohol: The alcohol (4-isopropylphenol) then enters the active site. Its hydroxyl group, also activated by the catalytic triad, acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme complex. nih.gov

Product Release: A second tetrahedral intermediate is formed, which then collapses to release the final ester product, this compound, and regenerates the free enzyme, ready for another catalytic cycle. nih.gov

The efficiency of this process is often enhanced by using immobilized enzymes and non-aqueous or solvent-free systems to shift the reaction equilibrium toward ester synthesis rather than hydrolysis. acs.org

Mechanistic Investigations of Compound Formation

The formation of this compound from 4-isopropylphenol and 2-chlorobenzoyl chloride proceeds through a nucleophilic acyl substitution mechanism. This multi-step process involves the formation and subsequent collapse of a key intermediate species.

The primary reaction intermediate in the Schotten-Baumann synthesis of this compound is a tetrahedral intermediate. This intermediate is formed following the nucleophilic attack of the 4-isopropylphenoxide ion on the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. oup.com

The general steps of the mechanism are:

Formation of the Nucleophile: The base (e.g., NaOH) deprotonates the hydroxyl group of 4-isopropylphenol, forming the more reactive 4-isopropylphenoxide ion. rajdhanicollege.ac.in

Nucleophilic Attack: The 4-isopropylphenoxide ion attacks the carbonyl carbon of 2-chlorobenzoyl chloride. oup.com This leads to the breaking of the C=O pi bond and the formation of a transient tetrahedral intermediate.

Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses by reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group. oup.com

Product Formation: The final product, this compound, is formed.

While direct spectroscopic observation of the tetrahedral intermediate for this specific reaction is not extensively documented in the literature, its existence is well-established for the Schotten-Baumann reaction class. oup.com The structure of this key intermediate is depicted below:

Table 1: Postulated Tetrahedral Intermediate in the Synthesis of this compound

Intermediate NameStructureDescription
Tetrahedral IntermediateFormed by the nucleophilic attack of 4-isopropylphenoxide on 2-chlorobenzoyl chloride. It is characterized by a central carbon atom bonded to four substituents.

Note: The image is a representative structure based on the established mechanism.

Kinetic studies of esterification reactions provide valuable insights into the reaction rates and the factors that influence them. For the synthesis of this compound, the rate of reaction is influenced by factors such as the concentration of reactants, the choice of base and solvent, and the reaction temperature.

The steric hindrance provided by the isopropyl group on the phenol and the chloro group in the ortho position of the benzoyl chloride can influence the reaction rate. Generally, increased steric hindrance around the reactive centers leads to a decrease in the reaction rate. oup.com

Table 2: Factors Influencing the Rate of Esterification of Substituted Phenols

FactorEffect on Reaction RateRationale
Steric Hindrance Decreases rateIncreased steric bulk around the hydroxyl group of the phenol or the carbonyl group of the acyl chloride hinders the approach of the nucleophile. oup.com
Electronic Effects Electron-withdrawing groups on the acyl chloride increase the rate, while electron-donating groups decrease it. Electron-donating groups on the phenol can increase the nucleophilicity of the corresponding phenoxide.Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon. Electron-donating groups on the phenol stabilize the positive charge in the transition state.
Base Strength A stronger base can increase the concentration of the more reactive phenoxide ion, thus increasing the rate.The concentration of the nucleophilic phenoxide is dependent on the equilibrium of the acid-base reaction between the phenol and the base.
Solvent Polarity The effect can be complex, but polar aprotic solvents can enhance the rate by solvating the cation of the phenoxide salt without strongly solvating the anion.Solvent interactions can stabilize or destabilize the reactants and the transition state.

This table is based on general principles of esterification kinetics.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for analyzing the transition state of chemical reactions. For the synthesis of this compound, DFT calculations can be used to model the geometry and energy of the transition state for the nucleophilic attack of the 4-isopropylphenoxide ion on the 2-chlorobenzoyl chloride.

Although a specific DFT analysis for this exact reaction is not found in the literature, studies on similar acylation reactions of phenoxides provide a framework for understanding the transition state. acs.org The transition state is expected to have a structure intermediate between the reactants and the tetrahedral intermediate, with a partial bond forming between the phenoxide oxygen and the carbonyl carbon, and a partial breaking of the C=O pi bond.

By calculating the energy barrier of the transition state, it is possible to predict the feasibility of the reaction and to explore how substituents on both the phenol and the benzoyl chloride affect the activation energy. This information is crucial for optimizing reaction conditions to achieve higher yields and faster reaction times. For instance, computational studies can help in selecting the most effective catalyst or solvent system. acs.org

Table 3: Theoretical Parameters from Transition State Analysis of Analogous Phenol Acylations

ParameterDescriptionSignificance for Optimization
Activation Energy (Ea) The minimum energy required for the reaction to occur.A lower activation energy, which can be achieved by catalyst selection or solvent effects, leads to a faster reaction rate.
Transition State Geometry The arrangement of atoms at the highest point of the reaction energy profile.Understanding the geometry helps in designing reactants that can more easily achieve this state, for example, by minimizing steric clashes.
Charge Distribution The distribution of partial charges on the atoms in the transition state.This can inform the choice of solvent that best stabilizes the transition state, thereby lowering the activation energy.

This table presents concepts from computational studies on related reactions.

Solid-Phase Synthesis Approaches for Aromatic Esters

Solid-phase synthesis is a technique where one of the reactants is attached to a solid support, which simplifies the purification process as excess reagents and by-products can be washed away. This methodology has been applied to the synthesis of various small molecules, including esters.

For the synthesis of aromatic esters like this compound, a solid-phase approach could involve anchoring either the 4-isopropylphenol or a derivative of 2-chlorobenzoic acid to a polymer resin.

One possible strategy would be:

Attachment to Solid Support: 4-Isopropylphenol is attached to a suitable resin, for example, a Wang resin or a Merrifield resin, through its hydroxyl group.

Acylation: The resin-bound phenol is then treated with an excess of 2-chlorobenzoyl chloride in the presence of a base.

Washing: The resin is thoroughly washed to remove excess 2-chlorobenzoyl chloride, the base, and any by-products.

Cleavage: The desired ester, this compound, is cleaved from the resin using a specific cleavage cocktail, for instance, trifluoroacetic acid.

While the solid-phase synthesis of sterically hindered aromatic esters can be challenging due to slower reaction kinetics, the use of polymer-supported catalysts can be an alternative approach. researchgate.netnih.gov In this case, a catalyst, such as a palladium complex or a titanium-based catalyst, is immobilized on a polymer support, which can then be used to catalyze the esterification reaction in solution. researchgate.netniscpr.res.in This allows for the easy removal and recycling of the catalyst. niscpr.res.in

Table 4: Comparison of Solution-Phase vs. Solid-Phase Synthesis for Aromatic Esters

FeatureSolution-Phase SynthesisSolid-Phase Synthesis
Purification Typically requires chromatography or recrystallization.Simplified purification by filtration and washing of the resin.
Reaction Monitoring Can be monitored in real-time using techniques like TLC, GC, or NMR.More challenging to monitor directly; often assessed after cleavage from the resin.
Excess Reagents Use of large excess of reagents can complicate purification.Large excess of reagents can be used to drive the reaction to completion and are easily washed away.
Scalability Generally more straightforward to scale up for large quantities.Can be more challenging to scale up due to the properties of the solid support.
Applicability Widely applicable to a broad range of reactions.May require specific linkers and cleavage strategies; reaction kinetics can be slower.

Advanced Spectroscopic and Structural Elucidation Studies

Vibrational Spectroscopy for Molecular Conformation and Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and providing insights into the molecular structure of 4-(1-Methylethyl)phenyl 2-chlorobenzoate (B514982).

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 4-(1-Methylethyl)phenyl 2-chlorobenzoate would be characterized by several key absorption bands corresponding to its constituent functional groups. The most prominent band is expected to be the C=O stretching vibration of the ester group, typically appearing in the range of 1720-1740 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching from the isopropyl group would appear just below 3000 cm⁻¹.

The C-O stretching vibrations of the ester linkage are expected to produce strong bands in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. The presence of the chloro-substituted benzene (B151609) ring and the para-substituted phenyl ring will give rise to a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹), including C=C stretching vibrations within the aromatic rings and various in-plane and out-of-plane C-H bending vibrations. The C-Cl stretching vibration is anticipated to be in the 700-800 cm⁻¹ range.

For comparative analysis, the FT-IR spectrum of the related compound 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate (B1228818) shows a C=O stretching vibration of the ester at 1732 cm⁻¹ and a C-Cl stretching mode at 740 cm⁻¹. mdpi.com Additionally, studies on p-chlorobenzoic acid have provided detailed assignments of its vibrational modes, which would be foundational for interpreting the spectrum of its esters. nih.gov

Interactive FT-IR Data Table (Predicted)

Frequency Range (cm⁻¹) Assignment
> 3000 Aromatic C-H Stretching
< 3000 Aliphatic C-H Stretching (isopropyl)
1720-1740 C=O Stretching (ester)
1450-1600 Aromatic C=C Stretching
1250-1300 Asymmetric C-O Stretching (ester)
1000-1100 Symmetric C-O Stretching (ester)

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy would provide complementary information to FT-IR. The C=O stretch is typically a weaker band in Raman spectra compared to FT-IR. However, the aromatic ring vibrations, particularly the ring breathing modes, are expected to be strong and well-defined. The symmetric vibrations of the molecule, which are often weak in the IR spectrum, can be prominent in the Raman spectrum. Analysis of the Raman spectrum of related molecules like p-chlorobenzoic acid has been conducted and would serve as a valuable reference. nih.gov

Theoretical Prediction of Vibrational Spectra

To gain a deeper understanding of the vibrational modes, theoretical calculations using methods like Density Functional Theory (DFT) are often employed. nih.govresearchgate.netnih.gov By optimizing the molecular geometry of this compound, its vibrational frequencies can be calculated. These theoretical predictions, when scaled appropriately, can be compared with experimental FT-IR and Raman spectra to provide a more definitive assignment of the observed bands. Such calculations have been successfully applied to analyze the spectra of various chlorobenzoic acids and their derivatives. nih.govresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum would provide a detailed map of the proton environments in the molecule. The aromatic protons on the 2-chlorobenzoyl and 4-(1-methylethyl)phenyl moieties would appear as multiplets in the downfield region, typically between 7.0 and 8.0 ppm. The specific splitting patterns would depend on the coupling between adjacent protons.

The methine proton (-CH) of the isopropyl group would likely appear as a septet around 3.0 ppm, coupled to the six equivalent methyl protons. These methyl protons (-CH₃) would, in turn, appear as a doublet further upfield, around 1.2 ppm. For instance, in a related structure, the ¹H NMR data for 2-chlorobenzoic acid in CDCl₃ shows signals at δ 8.09 (d, J = 7.44 Hz, 1H), 7.50 (m, 1H), 7.40(m, 1H), and 7.31(m, 1H). rsc.org

Interactive ¹H NMR Data Table (Predicted)

Chemical Shift (ppm) Multiplicity Integration Assignment
~7.0-8.0 Multiplets 8H Aromatic Protons
~3.0 Septet 1H Isopropyl -CH

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

The ¹³C NMR spectrum would reveal the number of unique carbon atoms and their chemical environments. The carbonyl carbon of the ester group is expected to be the most downfield signal, typically in the range of 160-170 ppm. The aromatic carbons would resonate in the 120-150 ppm region, with the carbon attached to the chlorine atom and the ester oxygen showing distinct chemical shifts. The aliphatic carbons of the isopropyl group would appear in the upfield region, with the methine carbon around 34 ppm and the methyl carbons around 24 ppm. As a reference, the ¹³C NMR spectrum of 2-chlorobenzoic acid in CDCl₃ displays peaks at δ 171.09, 134.83, 133.65, 132.54, 131.56, 128.46, and 126.75. rsc.org

Interactive ¹³C NMR Data Table (Predicted)

Chemical Shift (ppm) Assignment
~160-170 C=O (ester)
~120-150 Aromatic Carbons
~34 Isopropyl -CH

Mass Spectrometric Elucidation of Molecular Fragmentation Pathways

Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Electron Ionization (EI) is a hard ionization technique that leads to extensive fragmentation, providing a characteristic "fingerprint" for a molecule. jove.comyoutube.comnih.govnih.gov For this compound, the molecular ion peak (M⁺) would be observed, and key fragmentation pathways would likely involve:

Cleavage of the ester bond: This could lead to the formation of a 2-chlorobenzoyl cation and a 4-(1-methylethyl)phenoxyl radical, or a 4-(1-methylethyl)phenyl cation and a 2-chlorobenzoic acid radical.

Loss of the isopropyl group: Fragmentation of the isopropyl group from the phenyl ring is another likely pathway.

Decarbonylation: Loss of a CO molecule from the benzoyl fragment.

A table of plausible EI-MS fragments is presented below.

m/z (mass-to-charge ratio)Proposed Fragment Ion
274/276[M]⁺ (Molecular ion)
139/141[ClC₆H₄CO]⁺ (2-chlorobenzoyl cation)
135[HOC₆H₄C(CH₃)₂]⁺ (4-isopropylphenol cation)
111/113[ClC₆H₄]⁺ (chlorophenyl cation)

ESI and APCI are "soft" ionization techniques that typically result in less fragmentation than EI, often showing a prominent protonated molecule [M+H]⁺ or other adducts. nih.govnih.govuvic.carsc.org These techniques are particularly useful for confirming the molecular weight of the compound. Tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion could be used to induce fragmentation and obtain structural information similar to that from EI-MS, but in a more controlled manner.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, often to four or five decimal places. alevelchemistry.co.ukfiveable.memeasurlabs.comacs.orgresearchgate.net This allows for the unambiguous determination of the elemental composition of the molecule and its fragments. For this compound (C₁₆H₁₅ClO₂), the theoretical exact mass of the molecular ion would be calculated and compared to the experimentally determined value to confirm the molecular formula.

X-ray Crystallographic Analysis for Solid-State Structure

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction can provide an exact three-dimensional model of the molecule in the solid state. researchgate.netresearchgate.netacs.orgcreative-biostructure.comyoutube.com This powerful technique would determine:

Bond lengths, bond angles, and torsion angles: Providing precise geometric parameters of the molecule.

Conformation: Revealing the spatial arrangement of the phenyl and chlorobenzoyl rings relative to each other.

Intermolecular interactions: Identifying any hydrogen bonds, halogen bonds, or π-π stacking interactions that dictate the packing of the molecules in the crystal lattice.

An illustrative table of the type of data obtained from a single-crystal X-ray diffraction experiment is shown below.

ParameterDescription
Crystal Systeme.g., Monoclinic, Orthorhombic
Space GroupThe symmetry of the crystal lattice
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions of the repeating unit of the crystal
Bond Lengths (Å)e.g., C=O, C-O, C-Cl, C-C
Bond Angles (°)e.g., O-C-O, C-C-Cl
Torsion Angles (°)Describing the rotation around bonds

Analysis of Intermolecular Interactions in Crystalline State

The elucidation of the crystalline structure of organic compounds is fundamental to understanding their solid-state properties. The arrangement of molecules in a crystal lattice is governed by a delicate balance of various non-covalent interactions. While specific crystallographic data for this compound is not publicly available in the searched literature, an analysis of closely related structures provides significant insight into the probable intermolecular interactions that dictate its crystal packing.

Detailed structural studies on analogous aryl benzoates, such as 4-methylphenyl 4-chlorobenzoate and 4-chlorophenyl 4-chlorobenzoate, have been conducted, revealing common patterns of intermolecular association. nih.govnih.gov These studies form the basis for a predictive analysis of the interactions expected in the crystalline state of this compound. The primary forces at play in the crystal packing of such compounds are typically a combination of weak hydrogen bonds, halogen bonds, and π-interactions.

Detailed Research Findings from Analogous Compounds:

In the absence of direct experimental data for this compound, the analysis of its intermolecular interactions relies on comparative studies of similar molecular structures. Research on related aryl benzoates consistently highlights the importance of several types of non-covalent bonds in the formation of their supramolecular assemblies.

For instance, in the crystal structure of 4-chlorophenyl 4-chlorobenzoate, molecules are reported to be linked into helical chains via C—H···O hydrogen bonds. nih.gov This type of interaction, where a hydrogen atom bonded to a carbon atom interacts with an oxygen atom, is a common feature in the crystal packing of esters. Given the presence of multiple aromatic C-H bonds and the carbonyl and ester oxygen atoms in this compound, it is highly probable that C—H···O interactions are a significant contributor to its crystal cohesion.

Furthermore, the presence of a chlorine atom on the benzoate (B1203000) ring introduces the possibility of halogen bonding and other chlorine-involved interactions. In many organic crystals, chlorine atoms participate in C—Cl···π interactions, where the chlorine atom interacts with the electron-rich π-system of an aromatic ring. The crystal structure of a related compound, 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate, demonstrates the formation of inversion dimers through C—H···O and C—H···Br contacts. researchgate.net This suggests that the chlorine atom in this compound could similarly engage in interactions with neighboring molecules.

To quantify the contributions of different intermolecular contacts, Hirshfeld surface analysis is a powerful tool. This method allows for the visualization and quantification of intermolecular interactions within a crystal lattice. For many organic molecules, Hirshfeld analysis reveals that H···H, C···H/H···C, and heteroatom contacts (such as O···H and Cl···H) make up the majority of the close contacts in the crystal packing.

Interactive Data Tables from Analogous Compounds:

The following tables present crystallographic data and interaction types observed in compounds structurally related to this compound, which can be used to infer its probable solid-state behavior.

Table 1: Crystal Data for Analogous Aryl Benzoates

Compound NameMolecular FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
4-Methylphenyl 4-chlorobenzoateC₁₄H₁₁ClO₂MonoclinicP2₁/c14.6932(4)11.3269(3)7.2386(2)101.050(3)1182.37(6)4 nih.gov
4-Chlorophenyl 4-chlorobenzoateC₁₃H₈Cl₂O₂MonoclinicP2₁/c15.370(2)3.9528(4)19.465(2)91.804(9)1182.0(2)4 nih.gov

Table 2: Key Intermolecular Interactions in Analogous Compounds

Compound NameInteraction TypeDescriptionRef.
4-Chlorophenyl 4-chlorobenzoateC—H···O Hydrogen BondsLinks molecules into helical chains running along the b-axis. nih.gov
2-(4-Chlorophenyl)-2-oxoethyl 3-bromobenzoateC—H···O and C—H···Br ContactsForms inversion dimers. researchgate.net
N'-Acetyl-N'-phenyl-2-naphthohydrazideN-H···O, C-H···O, C-H···π, π···πAn elaborate network stabilizing the crystal structure. eurjchem.com

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the geometric arrangement of atoms and the distribution of electrons within the 4-(1-Methylethyl)phenyl 2-chlorobenzoate (B514982) molecule. These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of ester compounds. For molecules like 4-(1-Methylethyl)phenyl 2-chlorobenzoate, DFT calculations, often employing hybrid functionals such as B3LYP, are used to optimize the molecular geometry and predict various electronic parameters. semanticscholar.org These calculations can determine bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule. The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) are also calculated. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

The Hartree-Fock (HF) method is another foundational ab initio approach used in computational chemistry. semanticscholar.org While generally considered less accurate than modern DFT methods for many applications due to its neglect of electron correlation, HF calculations are valuable for providing a baseline approximation of the electronic structure. semanticscholar.org Comparing results from HF and DFT methods can offer deeper insights into the role of electron correlation in determining the properties of this compound. For similar compounds, calculations have been performed at the HF/6-311G** level of theory to analyze structure and atomic charges. semanticscholar.org

The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For organic molecules containing elements like chlorine, polarized and diffuse functions are often necessary for accurate descriptions. Basis sets such as the Pople-style 6-311G** are commonly employed as they provide a good balance between computational cost and accuracy for systems of this size. semanticscholar.org The selection of the basis set is a critical step and is often optimized to ensure that the calculated properties, such as geometry and energy, have converged and are reliable.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound is primarily due to the rotation around the single bonds of the ester linkage. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule.

The key conformational variable is the dihedral angle between the planes of the phenyl and chlorobenzoyl rings. nih.gov In a closely related compound, 4-methylphenyl 4-chlorobenzoate (B1228818), the experimentally determined dihedral angle between the phenyl rings is 51.86°. nih.gov For this compound, computational methods can map the potential energy surface by systematically rotating the relevant torsion angles. This process involves calculating the energy for each conformation to identify the global and local energy minima, which correspond to the most stable and metastable conformers, respectively. mdpi.com This analysis reveals the molecule's preferred shape and the energy barriers between different conformations.

Table 1: Hypothetical Conformational Energy Profile

This table illustrates how potential energy changes with the dihedral angle between the two aromatic rings, as would be determined by potential energy surface mapping.

Dihedral Angle (°)Relative Potential Energy (kcal/mol)Conformation Stability
05.2Sterically Hindered (Eclipsed)
301.5Intermediate
550.0Global Minimum (Most Stable)
902.8Transition State
1201.8Local Minimum
1806.0Sterically Hindered (Eclipsed)

Simulation and Prediction of Spectroscopic Properties (e.g., IR, NMR, UV-Vis)

Quantum chemical calculations are instrumental in predicting the spectroscopic signatures of molecules, which can be used to interpret experimental data.

Infrared (IR) Spectroscopy: By performing a vibrational frequency analysis on the optimized geometry of this compound, it is possible to predict its IR spectrum. The calculations yield the frequencies and intensities of the vibrational modes, which correspond to specific molecular motions like the stretching of the C=O and C-O bonds or the bending of C-H bonds. Comparing these predicted spectra with experimental results helps confirm the molecular structure. researchgate.net

NMR Spectroscopy: While direct prediction of NMR spectra is complex, calculations can provide values for nuclear shielding tensors. These values can then be converted into chemical shifts (δ) for ¹H and ¹³C atoms, aiding in the assignment of peaks in experimental NMR spectra. nih.gov

UV-Vis Spectroscopy: The electronic absorption properties can be predicted using Time-Dependent Density Functional Theory (TD-DFT). semanticscholar.org This method calculates the energies of electronic transitions from the ground state to various excited states. The results can be used to simulate the UV-Vis absorption spectrum, providing information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π*). semanticscholar.org

Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data

This table shows a hypothetical comparison between computationally predicted and experimentally measured spectroscopic data for key functional groups.

Spectroscopic FeatureComputational PredictionExperimental Value
IR: C=O Stretch 1735 cm⁻¹1740 cm⁻¹
IR: C-O Stretch 1270 cm⁻¹1275 cm⁻¹
¹³C NMR: C=O Carbon 165.2 ppm164.8 ppm
UV-Vis: λmax 238 nm240 nm

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can elucidate the mechanisms of chemical reactions, such as the synthesis of this compound, which is typically formed via esterification. Reaction pathway modeling involves identifying the lowest energy path from reactants to products.

Table 3: Hypothetical Energy Profile for Esterification Reaction

This table outlines the key energy points along a modeled reaction pathway for the formation of the title compound.

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants4-(1-methylethyl)phenol + 2-chlorobenzoyl chloride0.0
Transition StateHighest energy point on the reaction path+25.4
IntermediateA metastable species formed during the reaction+5.1
ProductsThis compound + HCl-15.8

Non-Covalent Interactions and Intermolecular Forces Analysis

A detailed analysis of the non-covalent interactions and intermolecular forces, such as hydrogen and halogen bonding, for this compound is not documented in available scientific literature. Such studies are crucial for understanding the supramolecular chemistry and crystal packing of the compound. Typically, these investigations would involve quantum chemical calculations to identify and quantify the strength of various non-covalent contacts, including C-H···O, C-H···π, and potential halogen bonds involving the chlorine atom. However, no specific data tables or research findings for these interactions could be located for this particular molecule.

Topological Analysis of Electron Density

A topological analysis of the electron density, often performed using the Quantum Theory of Atoms in Molecules (QTAIM), provides profound insights into the nature of chemical bonds and non-covalent interactions within a molecule. This analysis allows for the characterization of bond critical points and the quantification of electron density at these points, revealing the strength and nature of the interactions. Despite the utility of this method, no studies applying topological analysis to the electron density of this compound have been found. Therefore, no data on its bond critical points or electron density distribution is available.

Chemical Reactivity and Transformation Pathways

Hydrolytic Degradation Mechanisms and Kinetics

The ester bond in 4-(1-Methylethyl)phenyl 2-chlorobenzoate (B514982) is the primary site for hydrolytic degradation. This process can be catalyzed by acids or bases, or it can occur under neutral conditions, albeit at a much slower rate. nih.gov The hydrolysis of esters generally involves a nucleophilic attack on the carbonyl carbon. epa.gov

Under basic conditions, the hydrolysis of esters like 4-(1-Methylethyl)phenyl 2-chlorobenzoate proceeds via a bimolecular acyl-oxygen cleavage (BAC2) mechanism. epa.gov In this process, a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the 4-(1-methylethyl)phenoxide as the leaving group and forming 2-chlorobenzoic acid. The rate of alkaline hydrolysis is influenced by the electronic effects of substituents on both the acyl and phenyl portions of the molecule. Electron-withdrawing groups on the acyl portion generally increase the electrophilicity of the carbonyl carbon, promoting the reaction. wikipedia.org

Acid-catalyzed hydrolysis also proceeds through a tetrahedral intermediate but is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon towards attack by a water molecule.

Neutral hydrolysis, or the reaction with water alone, is typically very slow for esters of aromatic carboxylic acids.

Table 1: Alkaline Hydrolysis Rate Constants for Selected Phenyl Benzoate (B1203000) Esters

EsterRate Constant (k)ConditionsReference
Phenyl Benzoate1.1 x 10⁻² M⁻¹s⁻¹LiOH/THF:H₂O, 37 °C researchgate.net
Ethyl p-bromobenzoate1.2 x 10⁻² M⁻¹s⁻¹LiOH/THF:H₂O, 37 °C researchgate.net
Ethyl m-bromobenzoate2.5 x 10⁻² M⁻¹s⁻¹LiOH/THF:H₂O, 37 °C researchgate.net
Phenyl 2-aminobenzoate-pH-independent from pH 8 to 4 iitd.ac.inrsc.org

Photochemical Transformations and Light-Induced Reactions

Exposure to ultraviolet (UV) radiation can induce photochemical transformations in this compound, leading to its degradation. These reactions can occur through direct absorption of light by the molecule or via sensitization by other light-absorbing species.

Direct Photolysis Pathways

Aromatic esters can undergo direct photolysis upon absorption of UV light. One of the primary photochemical reactions for phenyl esters is the photo-Fries rearrangement. This process involves the homolytic cleavage of the ester bond to form a phenoxy radical and an acyl radical. These radicals can then recombine in various ways to yield ortho- and para-hydroxyketones, or they can abstract hydrogen atoms from the solvent to form a phenol (B47542) and an aldehyde.

The quantum yield for the photolysis of chlorine-containing compounds can be significant. For instance, the quantum yields for the photodegradation of aqueous chlorine under 254 nm UV irradiation are greater than 1.2 mol Es⁻¹ for free chlorine. nih.gov While specific quantum yield data for this compound is not available, the presence of the chromophoric phenyl and chlorophenyl groups suggests it would absorb UV light and be susceptible to direct photolysis.

Sensitized Photodegradation Mechanisms

In the presence of photosensitizers, the degradation of this compound can be accelerated. Photosensitizers are molecules that absorb light and transfer the energy to other molecules, initiating their reaction. nih.gov

Rose Bengal is a well-known photosensitizer that, upon irradiation with visible light, can generate singlet oxygen (¹O₂) from ground-state molecular oxygen. nih.govrsc.org Singlet oxygen is a highly reactive species that can attack the electron-rich aromatic rings and the isopropyl group of this compound, leading to its oxidation and degradation. The kinetics of Rose Bengal-sensitized photodegradation have been studied for various organic compounds. nih.govmdpi.commdpi.comespublisher.com For example, the photodegradation of Rose Bengal itself follows pseudo-first-order kinetics. mdpi.com The rate of degradation is influenced by the concentration of the sensitizer (B1316253) and the substrate. mdpi.com

Table 2: Kinetic Data for Rose Bengal-Sensitized Photodegradation

CompoundRate Constant (k)ConditionsReference
Rose Bengal0.01789 min⁻¹50 mg/L α-Fe₂O₃-CeO₂@Au catalyst, pH 7, 30 °C mdpi.com
β-caryophyllene-6.25 x 10⁻⁴ M Rose Bengal, 24 h fluorescent light nih.gov

Oxidative and Reductive Chemical Transformations

Chemical Oxidation Pathways

The isopropyl group attached to the phenyl ring is a primary target for chemical oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize alkylbenzenes to benzoic acids. quora.commasterorganicchemistry.com The reaction with cumene (B47948) (isopropylbenzene) proceeds via the formation of radical intermediates. donnu.edu.ua It is a requirement for this reaction that a hydrogen atom is present on the benzylic carbon. masterorganicchemistry.com Therefore, the isopropyl group of this compound would be oxidized to a carboxylic acid group, yielding 4-carboxyphenyl 2-chlorobenzoate.

The kinetics of cumene oxidation with potassium permanganate in acetonitrile (B52724) have been shown to be first-order with respect to both cumene and permanganate. donnu.edu.ua The reaction rate increases in a weakly acidic medium. donnu.edu.ua

Table 3: Conditions for the Oxidation of Alkylbenzenes with Potassium Permanganate

SubstrateOxidizing AgentConditionsProductReference
Cumene (Isopropylbenzene)KMnO₄Acetonitrile, weakly acidic medium, 40 °CBenzoic Acid quora.comdonnu.edu.ua
AlkylbenzenesKMnO₄-Benzoic Acid masterorganicchemistry.com

Catalytic Hydrogenation and Reduction Strategies

The chloro substituent on the benzoate ring can be removed through catalytic hydrogenation. This reaction typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas. libretexts.orgyoutube.com The process involves the cleavage of the carbon-chlorine bond and its replacement with a carbon-hydrogen bond.

Catalytic hydrogenation is a common method for the reduction of aryl halides. libretexts.org The reaction is typically carried out in a solvent under hydrogen pressure. While specific conditions for this compound are not documented, the reduction of similar chloroaromatic compounds provides a good indication of the required parameters. The hydrogenation of esters to alcohols can also occur under these conditions, but typically requires more forcing conditions (higher pressures and temperatures). libretexts.org Therefore, selective dechlorination should be achievable under milder conditions.

Table 4: General Conditions for Catalytic Hydrogenation of Aryl Halides

Substrate TypeCatalystHydrogen SourceTypical ConditionsReference
Alkenes/AlkynesPd, Pt, or NiH₂ gasAtmospheric pressure, various solvents libretexts.orgyoutube.com
Aryl HalidesPd/CH₂ gasVaries depending on substrate libretexts.org

Radical Reaction Chemistry of this compound

Current scientific literature accessible through extensive searches does not provide specific details regarding the radical reaction chemistry of this compound. While radical reactions are a fundamental area of organic chemistry, dedicated studies on this particular ester's behavior under radical-generating conditions have not been identified. General principles of radical chemistry would suggest potential reactions at the isopropyl group (benzylic position) or reactions involving the aromatic rings, but specific pathways, products, and mechanisms for this compound are not documented in the available research.

Derivatization Studies for Structure-Reactivity Correlation (non-biological)

While specific derivatization studies for this compound are not extensively documented, broader research into the structure-reactivity correlations of substituted phenyl benzoates in nucleophilic substitution reactions provides valuable insights. These studies systematically modify the substituents on both the acyl group (benzoate part) and the leaving group (phenyl part) to quantify their electronic effects on reaction rates.

Kinetic studies on the reactions of Y-substituted phenyl X-substituted benzoates with various nucleophiles, such as hydroxide ions, cyanide ions, and amines, have been conducted in aqueous dimethyl sulfoxide (B87167) (DMSO) solutions. rsc.org These investigations utilize linear free-energy relationships, like the Hammett and Yukawa-Tsuno equations, to correlate reaction rate constants with substituent constants (σ, σ°, σ⁻). rsc.org

For instance, in the reactions of Y-substituted phenyl benzoates with anionic nucleophiles like hydroxide and cyanide, the rate of reaction is sensitive to the electronic nature of the substituent Y on the leaving group. rsc.org Electron-withdrawing groups on the phenyl leaving group enhance the reaction rate by stabilizing the developing negative charge on the phenoxide leaving group. Conversely, electron-donating groups decrease the reaction rate. This is demonstrated by the decrease in the second-order rate constant (kN) as the substituent Y changes from the strongly electron-withdrawing 3,4-dinitrophenyl group to the electron-donating 4-methoxyphenyl (B3050149) group.

The sensitivity of the reaction to substituent effects is quantified by the Hammett reaction constant, ρ. For the reactions of Y-substituted phenyl benzoates, the ρY value provides a measure of the electronic demand at the reaction center in the transition state. The correlation of reaction rates with σ⁻ constants for reactions with some nucleophiles indicates that through-resonance stabilization of the negative charge on the leaving group is significant and that leaving group departure is part of the rate-determining step. rsc.org

Similarly, the effect of substituents on the acyl portion (X-substituted benzoates) has also been systematically investigated. For the reactions of 4-nitrophenyl X-substituted benzoates with anionic nucleophiles, a large ρX value (e.g., 1.7 ± 0.1) suggests that the reaction proceeds through a stepwise mechanism with the formation of a tetrahedral intermediate as the rate-determining step. rsc.orgresearchgate.net The positive value of ρX indicates that electron-withdrawing groups on the benzoyl moiety accelerate the reaction by stabilizing the negatively charged transition state leading to the tetrahedral intermediate.

The data from these studies on analogous compounds can be used to predict the reactivity of this compound. The 4-(1-methylethyl) or isopropyl group is a weak electron-donating group, which would suggest it deactivates the phenyl ring as a leaving group compared to an unsubstituted phenyl group. The 2-chloro substituent on the benzoate ring is electron-withdrawing, which would enhance the electrophilicity of the carbonyl carbon and accelerate nucleophilic attack.

The following tables present kinetic data from studies on related substituted phenyl benzoates, illustrating the principles of structure-reactivity correlations.

Table 1: Effect of Leaving Group Substituent (Y) on the Rate of Reaction of Y-Substituted Phenyl Benzoates with Hydroxide Ion Reaction conditions: 80 mol% H₂O / 20 mol% DMSO at 25.0 ± 0.1°C. Data extracted from a study on Y-substituted phenyl benzoates.

Substituent (Y) in Leaving GroupSecond-Order Rate Constant (kN) / M⁻¹s⁻¹
3,4-(NO₂)₂98.9
4-COMe3.27
4-MeO0.389

Table 2: Effect of Acyl Group Substituent (X) on the Rate of Reaction of 4-Nitrophenyl X-Substituted Benzoates Reaction conditions: 80 mol% H₂O / 20 mol% DMSO at 25.0 ± 0.1°C. Data extracted from a study on 4-nitrophenyl X-substituted benzoates.

Substituent (X) in Acyl GroupNucleophileSecond-Order Rate Constant (kN) / M⁻¹s⁻¹
3,5-(NO₂)₂OH⁻5010
HOH⁻13.4
4-OHOH⁻0.0101

These studies underscore the importance of electronic effects in determining the reactivity of phenyl benzoate esters in nucleophilic substitution reactions. rsc.orgresearchgate.net

Analytical Chemistry Research Methodologies

Development of Advanced Chromatographic Techniques for Separation and Quantification

Detailed, peer-reviewed studies on the development of advanced chromatographic techniques for the separation and quantification of 4-(1-Methylethyl)phenyl 2-chlorobenzoate (B514982) are absent from the current body of scientific literature. While general principles of chromatography are well-established, their specific application and optimization for this compound have not been documented.

Specific parameters for the optimization of a reverse-phase HPLC method for 4-(1-Methylethyl)phenyl 2-chlorobenzoate, including column chemistry, mobile phase composition, flow rate, and detector wavelength, have not been published.

Information regarding the chirality of this compound and the development of chiral HPLC methods for its enantiomeric separation is not available in the surveyed literature. It is currently unknown if the compound is synthesized as a racemate or if enantiomeric separation is relevant.

No specific GC methods for the analysis of this compound or any of its potential volatile degradation products have been described in published research. This includes a lack of information on suitable columns, temperature programming, and detector types.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Coupled Analytical Systems and Hyphenated Techniques in Research

The application of hyphenated techniques, which are crucial for structural elucidation and trace analysis, has not been reported for this compound.

There are no studies available that utilize GC-MS to identify potential degradation products of this compound. The fragmentation patterns and mass spectra that would be essential for such identifications remain undocumented.

LC-Mass Spectrometry (LC-MS) for Non-Volatile Components

No published LC-MS methods specifically for the analysis of this compound were identified.

Advanced Sample Preparation Techniques for Complex Matrices

There is no available information on advanced sample preparation techniques, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), solid-phase extraction (SPE), or other methods, that have been developed or applied for the extraction of this compound from any complex matrix.

Method Validation and Robustness Studies for Research Applications

As no analytical methods for this compound have been published, there are consequently no method validation or robustness studies. Data pertaining to key validation parameters such as precision, accuracy, and linearity are not available.

Advanced Material Science and Chemical Applications

Role as a Synthetic Intermediate for Other Organic Compounds

The molecular architecture of 4-(1-Methylethyl)phenyl 2-chlorobenzoate (B514982) makes it a plausible intermediate in the synthesis of more complex organic molecules. The presence of the ester linkage and the chloro-substituent on the aromatic rings are key reactive sites.

The ester group can be hydrolyzed under acidic or basic conditions to yield 2-chlorobenzoic acid and 4-(1-methylethyl)phenol. These products can then serve as precursors for a wide range of other compounds. For instance, 2-chlorobenzoic acid is a known building block for the synthesis of pharmaceuticals and agrochemicals. Similarly, 4-(1-methylethyl)phenol can be used in the production of antioxidants and other specialty chemicals.

Furthermore, the chloro-substituent on the benzoyl moiety can participate in various cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions. These powerful carbon-carbon and carbon-heteroatom bond-forming reactions would allow for the attachment of a wide variety of functional groups, leading to the creation of novel and structurally diverse molecules. For example, a Suzuki coupling could be employed to replace the chlorine atom with an aryl or vinyl group, thereby constructing more elaborate molecular frameworks.

While the specific use of 4-(1-Methylethyl)phenyl 2-chlorobenzoate as a synthetic intermediate is not extensively documented in dedicated studies, its structural components are well-established reactive partners in organic synthesis, underscoring its potential in this area.

Application in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized assemblies. The structure of this compound offers several features that are relevant to crystal engineering and the design of supramolecular structures.

The molecule possesses both hydrogen bond acceptors (the carbonyl oxygen of the ester) and potential weak hydrogen bond donors (the C-H bonds of the aromatic rings and the isopropyl group). The chlorine atom can also participate in halogen bonding, a type of non-covalent interaction that is gaining increasing attention in crystal engineering.

The interplay of these various non-covalent interactions, including π-π stacking between the aromatic rings, can guide the self-assembly of the molecules into well-defined one-, two-, or three-dimensional crystalline lattices. The shape of the molecule, with its non-planar arrangement of the two phenyl rings, will also play a crucial role in determining the packing efficiency and the resulting crystal structure.

Studying the crystal structure of this compound can provide valuable insights into the fundamental principles of molecular recognition and self-assembly. This knowledge can then be applied to the rational design of new materials with desired properties, such as specific optical or electronic characteristics.

Use in Environmental Remediation Research

Persistent organic pollutants (POPs) are a class of chemical substances that are resistant to environmental degradation. Studying the breakdown of these pollutants is crucial for developing effective remediation strategies. In this context, this compound can serve as a useful model compound.

While not a POP itself, its structure contains features that are common to many POPs, such as chlorinated aromatic rings. Researchers can use this compound to investigate the mechanisms of degradation of more complex and hazardous pollutants under controlled laboratory conditions. For example, it can be used to study the efficacy of various advanced oxidation processes, such as photocatalysis or Fenton-like reactions, in breaking down the chloroaromatic structure.

By monitoring the degradation of this compound and identifying the resulting byproducts, scientists can gain a better understanding of the degradation pathways of related POPs. This information is invaluable for optimizing remediation technologies and for predicting the environmental fate of these persistent pollutants. The use of a model compound like this allows for safer and more controlled experimentation compared to working directly with highly toxic POPs.

Design of Ligands for Inorganic Catalysis

In the field of inorganic catalysis, ligands play a critical role in modulating the reactivity and selectivity of metal centers. The design of new ligands is therefore a key area of research. This compound has the potential to be a precursor for the synthesis of novel ligands for non-biological catalytic systems.

The ester functionality can be a starting point for chemical modification. For instance, the ester could be reduced to an alcohol, which could then be further functionalized to introduce coordinating groups such as phosphines or amines. Alternatively, the ester could be converted to an amide, providing a different type of coordinating moiety.

The chloro-substituent on the phenyl ring also offers a handle for further functionalization. As mentioned earlier, cross-coupling reactions could be used to attach other ligand fragments to this position, leading to the creation of bidentate or polydentate ligands. The steric bulk of the isopropyl group could also be advantageous in certain catalytic applications, by creating a specific steric environment around the metal center that could influence the selectivity of the catalytic reaction.

While the direct use of this compound as a ligand is unlikely due to the relatively weak coordinating ability of the ester group, its potential as a scaffold for the synthesis of more sophisticated ligand architectures warrants further investigation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.